

Fmoc-D-Ala-OH-d3 CAS number and identification

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Fmoc-D-Ala-OH-d3	
Cat. No.:	B12404504	Get Quote

Technical Guide: Fmoc-D-Ala-OH-d3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **Fmoc-D-Ala-OH-d3**, a deuterated, Fmoc-protected D-alanine derivative. It covers its identification, key properties, and applications, with a focus on its role in peptide synthesis and quantitative analysis. Detailed experimental protocols and a workflow visualization are included to support researchers in its practical application.

Core Identification and Properties

Fmoc-D-Ala-OH-d3 is a stable isotope-labeled amino acid building block used in chemical synthesis. The incorporation of three deuterium atoms provides a distinct mass shift, making it a valuable tool for mass spectrometry-based applications.

Table 1: Chemical Identifiers for Fmoc-D-Ala-OH-d3



Identifier	Value
CAS Number	225101-67-7
Molecular Formula	C18H14D3NO4
Molecular Weight	314.35 g/mol
Synonyms	N-(9-Fluorenylmethoxycarbonyl)-D-alanine- 3,3,3-d3, N-α-Fmoc-D-alanine-d3

Table 2: Physicochemical Properties of Fmoc-D-Ala-OH-d3

Property	Value	Citation
Appearance	White to off-white solid	
Melting Point	147-153 °C	[1]
Optical Activity	$[\alpha]20/D -18^{\circ}, c = 1 \text{ in DMF}$	[1]
Isotopic Purity	≥ 98.5 atom % D	[1]
Storage Temperature	2-8°C	[1]

Synthesis of Fmoc-D-Ala-OH-d3

A specific, detailed synthesis protocol for **Fmoc-D-Ala-OH-d3** is not widely published. However, its synthesis can be inferred from general methods for deuteration and Fmoc protection of amino acids. The process involves two main stages: the synthesis of D-Alanine-d3, followed by the attachment of the Fmoc protecting group.

- 1. Synthesis of D-Alanine-d3: The introduction of deuterium at the methyl group of D-alanine can be achieved through various established methods for isotopic labeling. These can include:
- Reductive amination of a deuterated precursor: Starting with a deuterated pyruvate derivative and performing a stereoselective reductive amination.
- Catalytic H/D exchange: Using a metal catalyst (e.g., Pt/C) in the presence of a deuterium source like D₂O under controlled conditions to exchange the protons on the methyl group for



deuterium.[2]

- 2. Fmoc Protection of D-Alanine-d3: Once D-Alanine-d3 is synthesized and purified, the amino group is protected with the Fmoc group. A general protocol for this reaction is as follows:
- Reagents: D-Alanine-d3, N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu), sodium carbonate, dioxane, water, diethyl ether, ethyl acetate, hydrochloric acid.
- Procedure:
 - Dissolve D-Alanine-d3 in a 1:1 mixture of dioxane and water.
 - Add sodium carbonate to the solution to achieve basic conditions.
 - Add Fmoc-OSu to the reaction mixture and stir at room temperature for 12-18 hours.
 - Following the reaction, perform an aqueous workup. Filter the mixture and extract with diethyl ether to remove unreacted Fmoc-OSu and other nonpolar impurities.
 - Carefully acidify the aqueous layer with hydrochloric acid to precipitate the product.
 - Extract the product, Fmoc-D-Ala-OH-d3, into ethyl acetate.
 - Combine the organic layers, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure to yield the final product.

Experimental Protocols

Fmoc-D-Ala-OH-d3 is a key reagent in Fmoc-based solid-phase peptide synthesis (SPPS). It is used to introduce a deuterated D-alanine residue at a specific position within a peptide sequence.

Protocol for Incorporation of **Fmoc-D-Ala-OH-d3** in SPPS:

This protocol outlines the steps for a single coupling cycle to add **Fmoc-D-Ala-OH-d3** to a growing peptide chain on a solid support resin (e.g., Wang or Rink Amide resin).

Resin Swelling: Swell the peptide-resin in dimethylformamide (DMF) for at least 30 minutes.



- Fmoc Deprotection:
 - Drain the DMF from the resin.
 - Add a solution of 20% piperidine in DMF to the resin.
 - Agitate the mixture for 5-10 minutes at room temperature.
 - Drain the piperidine solution and repeat the treatment for another 5-10 minutes to ensure complete removal of the Fmoc group.
- Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
- Coupling of Fmoc-D-Ala-OH-d3:
 - In a separate vessel, prepare the activated amino acid solution. Dissolve Fmoc-D-Ala-OH-d3 (3-5 equivalents relative to the resin loading), a coupling agent such as HBTU or HATU (3-5 equivalents), and a base like N,N-diisopropylethylamine (DIPEA) (6-10 equivalents) in DMF.
 - Allow the mixture to pre-activate for a few minutes.
 - Add the activated Fmoc-D-Ala-OH-d3 solution to the deprotected peptide-resin.
 - Agitate the reaction mixture for 1-2 hours at room temperature.
- Washing: Wash the resin with DMF (3-5 times) to remove excess reagents.
- Confirmation of Coupling (Optional): Perform a Kaiser test to ensure the coupling reaction
 has gone to completion (a negative result indicates successful coupling).
- Continuation of Synthesis: Repeat steps 2-6 for the next amino acid to be added to the peptide chain.

Applications in Research and Drug Development

The primary application of **Fmoc-D-Ala-OH-d3** is in the synthesis of stable isotope-labeled peptides. These peptides are invaluable tools in several areas:



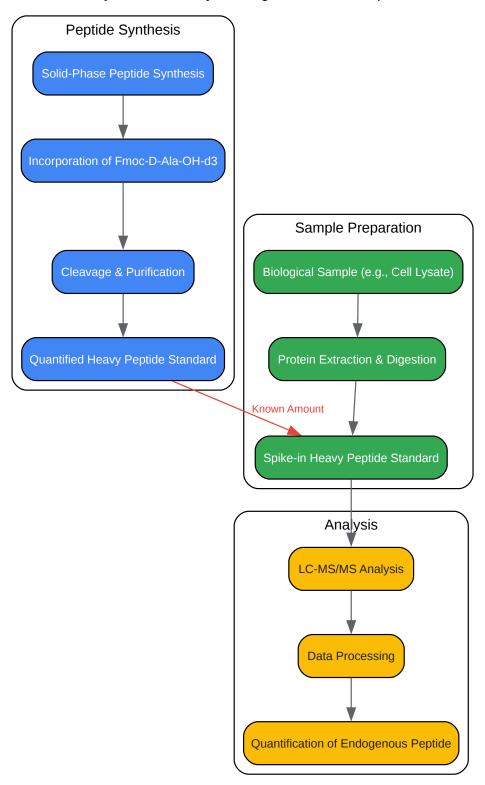
- Quantitative Proteomics: Deuterated peptides are used as internal standards in mass spectrometry-based proteomics for the absolute quantification (AQUA) of proteins and their post-translational modifications.[3] The known concentration of the spiked-in heavy peptide allows for precise determination of the amount of the corresponding endogenous, light peptide.
- Pharmacokinetic Studies: In drug development, deuterated versions of peptide-based drugs can be used as tracers to study their absorption, distribution, metabolism, and excretion (ADME) without the need for radioactive labels.[4]
- Metabolic Flux Analysis: By tracking the incorporation and turnover of deuterated amino acids in proteins and other metabolites, researchers can gain insights into metabolic pathways and their dynamics.[5]
- Structural Biology: Deuterated amino acids can be incorporated into peptides and proteins for NMR studies to simplify complex spectra and aid in structure determination.

Mandatory Visualization

The following diagram illustrates a typical experimental workflow for using a peptide synthesized with **Fmoc-D-Ala-OH-d3** as an internal standard for quantitative proteomics.



Workflow for Quantitative Analysis using a Deuterated Peptide Standard



Click to download full resolution via product page



Caption: A general workflow for quantitative proteomics using a synthetic deuterated peptide standard.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Deuterium labeling enables proteome-wide turnover kinetics analysis in cell culture PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [Fmoc-D-Ala-OH-d3 CAS number and identification].
 BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12404504#fmoc-d-ala-oh-d3-cas-number-and-identification]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com